3-Methoxyprop-2-en-1-ol;propanoic acid
Description
Properties
CAS No. |
144487-15-0 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methoxyprop-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C4H8O2.C3H6O2/c1-6-4-2-3-5;1-2-3(4)5/h2,4-5H,3H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
WBISVQIJHADNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.COC=CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,3-Propanediol with Methyl Chloride
The primary industrial method for synthesizing 3-methoxyprop-2-en-1-ol involves the base-catalyzed alkylation of 1,3-propanediol with methyl chloride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-propanediol is deprotonated to form an alkoxide intermediate, which subsequently reacts with methyl chloride.
Reaction Conditions
- Catalyst : Potassium hydroxide (50% aqueous solution) or powdered KOH.
- Solvent : Polar aprotic solvents (e.g., acetone, acetonitrile) or solvent-free systems.
- Temperature : 100–120°C under autoclave conditions (2–3 bar pressure).
- Additives : Potassium iodide (3–5 wt%) to enhance reaction kinetics.
Optimization Insights
- Selectivity : >90% toward 3-methoxyprop-2-en-1-ol, with <5% dimethoxypropane byproduct.
- Yield : 71–85% after filtration of precipitated KCl and distillation.
Example Protocol
- 1,3-Propanediol (315 g) and aqueous KOH (224 g, 50%) are dehydrated via azeotropic distillation.
- The monopotassium alkoxide intermediate is reacted with methyl chloride (84 g) at 120°C for 1.7 hours.
- Post-reaction, potassium chloride is filtered, and the crude product is distilled to isolate 3-methoxyprop-2-en-1-ol.
Reduction of Methyl 3-Methoxyacrylate
An alternative route involves the reduction of methyl 3-methoxyacrylate (255) to (Z)-3-methoxyprop-2-en-1-ol (256) using hydride reagents. This method is favored for laboratory-scale synthesis due to stereochemical control.
Reaction Conditions
- Reducing Agent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Temperature : 0°C to room temperature.
Key Data
- Yield : 77–82% after purification via fractional distillation.
- Stereoselectivity : >95% (Z)-isomer due to steric hindrance during reduction.
Synthesis of Propanoic Acid
Hydrolysis of Propanoic Acid Esters
Propanoic acid is typically synthesized via acid- or base-catalyzed hydrolysis of its esters (e.g., ethyl propanoate). Industrial processes often employ continuous hydrolysis under reflux.
Reaction Conditions
- Catalyst : Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
- Temperature : 80–100°C.
- Solvent : Water or ethanol-water mixtures.
Example Protocol
- Ethyl propanoate (1 mol) is refluxed with 30% NaOH (200 mL) for 2 hours.
- The mixture is acidified with HCl to pH 3–5, followed by extraction with dichloromethane.
- Evaporation yields propanoic acid with >90% purity.
Co-Crystallization of 3-Methoxyprop-2-en-1-ol and Propanoic Acid
Solvent-Antisolvent Precipitation
Mixed-phase co-crystals are formed by dissolving equimolar amounts of 3-methoxyprop-2-en-1-ol and propanoic acid in a polar solvent (e.g., ethanol), followed by antisolvent addition (e.g., hexane).
Optimized Parameters
- Solvent : Ethanol (3.5 mL/g of total solute).
- Antisolvent : Hexane (1:2 v/v ratio).
- Stirring Time : 2–4 hours at 25°C.
Physicochemical Outcomes
- Crystallinity : Semi-crystalline structure with reduced melting point (ΔH = −15–20% vs. individual components).
- Stability : Enhanced hygroscopic resistance compared to amorphous blends.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxyprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions usually occur under mild conditions.
Substitution: Substitution reactions often involve halogens or other nucleophiles. The reactions can occur under various conditions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Methoxyprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyprop-2-en-1-ol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Structural and Functional Group Variations
Propanoic acid derivatives differ in substituents, which critically influence their properties:
- 3-Phenylpropanoic Acid Derivatives: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature aromatic rings and chlorine atoms, enhancing antimicrobial activity against Escherichia coli and Staphylococcus aureus .
- 3-(Methylthio)propanoic Acid Esters: Found in pineapples, esters like 3-(methylthio)propanoic acid methyl ester contribute to fruity aromas, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .
- Methoxy-Substituted Derivatives: Examples include 3-(3-methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol), used as a pharmaceutical intermediate .
- NSAID Analogs: β-Hydroxy-β-arylalkylpropanoic acids mimic nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, showing anti-inflammatory activity with IC₅₀ values ranging from 62.20 to 182.55 μM/L in HeLa cells .
Physicochemical Properties
Key Differences and Selectivity
- Substituent Effects: Methoxy groups enhance lipophilicity (e.g., XlogP = 2.2 for 3-(3-methoxyphenyl)-2-methylpropanoic acid ), influencing drug absorption. Chlorine atoms in 3-phenylpropanoic acid derivatives improve antimicrobial potency .
- Selectivity in Activity : Compounds like cyclo(l-Phe-trans-4-OH-l-Pro) target C. albicans over bacteria, demonstrating structural specificity in biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
